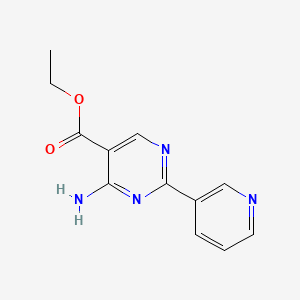

4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチル

説明

“Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of this compound involves the use of organolithium reagents . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .

Molecular Structure Analysis

The molecular formula of “Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate” is CHNOS . The structure of the synthetic derivatives was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound are highly regioselective, favoring the formation of C-4 substituted products . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .

科学的研究の応用

神経保護剤および抗神経炎症剤

ピリミジンとその誘導体、特に4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルは、神経保護作用と抗神経炎症作用について研究されています . これらの化合物は、ヒトミクログリアおよび神経細胞モデルにおいて有望な結果を示しています . これらの化合物は、神経変性疾患、虚血性脳卒中、外傷性脳損傷の治療に潜在的な用途があります .

抗ウイルス剤

ピリミジンとその誘導体は、抗ウイルス活性を示すことが証明されています . これは、4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルが、新しい抗ウイルス薬の開発に潜在的に使用できることを示唆しています .

抗がん剤

ピリミジンとその誘導体は、抗がん研究でも使用されています . したがって、4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルは、新しい抗がん剤の開発に潜在的に使用できる可能性があります .

抗酸化剤

ピリミジンとその誘導体は、抗酸化活性を示すことが証明されています . これは、4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルが、新しい抗酸化薬の開発に潜在的に使用できることを示唆しています .

抗菌剤

ピリミジンとその誘導体は、抗菌活性を示すことが証明されています . これは、4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルが、新しい抗菌薬の開発に潜在的に使用できることを示唆しています .

抗線維化剤

一連の新規な2-(ピリジン-2-イル)ピリミジン誘導体が合成され、抗線維化活性が評価されています . これは、4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルが、新しい抗線維化薬の開発に潜在的に使用できることを示唆しています .

高血糖血漿を伴う疾患の治療

4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルと類似の化合物は、血糖値を低下させることが判明しています . これは、高血糖血漿を伴う疾患、例えば高血糖や、このような血糖値の低下が有益な病状(1型糖尿病、肥満に伴う糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧)の予防と治療に潜在的な用途があることを示唆しています .

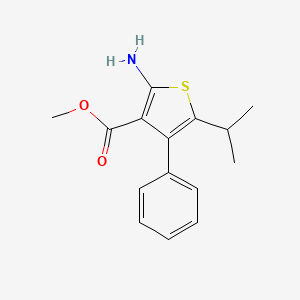

複素環式化合物の合成

4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルと類似の化合物である3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸エチルは、いくつかの複素環式化合物を調製するための汎用的な前駆体として使用されています . これは、4-アミノ-2-(ピリジン-3-イル)ピリミジン-5-カルボン酸エチルが、新規な複素環式化合物の合成に潜在的に使用できることを示唆しています .

作用機序

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .

Biochemical Pathways

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

将来の方向性

生化学分析

Biochemical Properties

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in conditions like fibrosis. Additionally, the compound interacts with nitric oxide synthase, affecting nitric oxide production and thereby influencing inflammatory responses .

Cellular Effects

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate impacts various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving NF-kB and ATF4 proteins . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound has shown neuroprotective effects by reducing the expression of apoptosis markers like cleaved caspase-3 in neuronal cells . It also influences the production of inflammatory cytokines such as TNF-α in microglial cells .

Molecular Mechanism

The molecular mechanism of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate involves several key interactions at the molecular level. The compound binds to active residues of enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, reducing collagen synthesis . Additionally, it inhibits the NF-kB inflammatory pathway by binding to specific residues, thereby reducing the production of inflammatory cytokines . These interactions highlight the compound’s potential as an anti-inflammatory and anti-fibrotic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on collagen synthesis and inflammatory cytokine production, indicating its potential for chronic conditions

Dosage Effects in Animal Models

The effects of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and fibrosis . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites. For instance, it reduces the production of hydroxyproline, a key metabolite in collagen synthesis . These interactions highlight the compound’s potential to modulate metabolic pathways for therapeutic benefits.

Transport and Distribution

Within cells and tissues, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is transported and distributed through specific transporters and binding proteins . It interacts with membrane transporters, facilitating its uptake into cells. Once inside, the compound binds to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity, as they determine the compound’s availability at target sites.

Subcellular Localization

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also exhibits some nuclear localization, influencing gene expression and cellular signaling pathways . Post-translational modifications, such as phosphorylation, may direct the compound to specific compartments, enhancing its therapeutic potential.

特性

IUPAC Name |

ethyl 4-amino-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNKDORWXQEJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215431 | |

| Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1053656-10-2 | |

| Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)

![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B1451677.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)